molecular formula C11H11ClN2O B018865 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 41078-70-0

3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B018865
CAS No.: 41078-70-0
M. Wt: 222.67 g/mol
InChI Key: LFTGLYCNMGGMKL-UHFFFAOYSA-N
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Description

3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is an organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones This compound is characterized by the presence of a chloroethyl group at the third position, a methyl group at the second position, and a pyrido[1,2-a]pyrimidin-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 2-chloroethylamine under appropriate reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction Reactions: Reduction of the pyrido[1,2-a]pyrimidin-4-one core can yield dihydropyrido[1,2-a]pyrimidin-4-one derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions (room temperature to 80°C) in solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be employed under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used under appropriate conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives such as azido, thiocyano, or amino derivatives can be formed.

    Oxidation Products: Oxidation can yield hydroxylated or ketone derivatives.

    Reduction Products: Reduction can produce dihydropyrido[1,2-a]pyrimidin-4-one derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several biological activities, making it a candidate for further study in therapeutic applications:

  • Antitumor Activity:
    • The compound has been investigated for its potential as an antitumor agent. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the disruption of cellular signaling pathways .
  • Antimicrobial Properties:
    • Preliminary studies show that this compound exhibits antimicrobial activity against various bacterial strains. This suggests its potential use as an antimicrobial agent in pharmaceutical formulations .
  • Cytotoxic Effects:
    • Research has documented cytotoxic effects on specific cell lines, indicating its potential utility in cancer therapy .

Pharmaceutical Applications

The unique chemical structure of this compound allows it to interact with biological targets effectively. Its applications in pharmaceuticals include:

  • Drug Development:
    • The compound serves as a scaffold for the synthesis of novel therapeutic agents. Researchers are exploring derivatives of this compound to enhance efficacy and reduce toxicity .
  • Reference Standards:
    • It is used as a reference standard in analytical chemistry, particularly in the quality control of pharmaceutical products containing similar structures .

Case Studies

Case Study 1: Antitumor Mechanism Investigation
A study published in Acta Crystallographica investigated the structural properties and biological activity of the compound. The findings highlighted its ability to form hydrogen bonds and π–π interactions, which are crucial for its antitumor activity .

Case Study 2: Synthesis of Derivatives
Research focused on synthesizing derivatives of this compound to evaluate their biological activities. Several derivatives exhibited enhanced potency against cancer cell lines compared to the parent compound, suggesting avenues for drug development .

Mechanism of Action

The mechanism of action of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. In the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the specific biological target and the derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the chloroethyl group, which imparts specific reactivity and biological activity. This compound’s ability to undergo various substitution reactions and its potential as an antibacterial and enzyme inhibitor make it a valuable target for further research and development.

Biological Activity

3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, with the CAS number 41078-70-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, supported by data tables and research findings.

The compound's molecular formula is C11H11ClN2OC_{11}H_{11}ClN_{2}O with a molecular weight of approximately 222.67 g/mol. It features a chloroethyl group which is significant for its biological interactions. Below is a summary of its chemical identifiers:

PropertyValue
CAS Number 41078-70-0
Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
Melting Point 144°C - 148°C
Appearance White to light yellow powder

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that introduce the chloroethyl and methyl groups into the pyrido-pyrimidine framework. The detailed synthesis pathways can vary, but they often include the use of specific reagents and catalysts to achieve high yields and purity.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. The mechanism often involves interference with DNA synthesis or repair processes.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. For example, it has been reported to show activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest moderate to good efficacy compared to standard antimicrobial agents.

Case Studies

  • Antitumor Efficacy in Cell Lines : A study evaluated the effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 20 µM for MCF-7 cells.
  • Antimicrobial Screening : Another study screened various derivatives of pyrido[1,2-a]pyrimidin-4-one against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC of 32 µg/mL against S. aureus, indicating promising potential as an antimicrobial agent.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, emphasizing the importance of substituents on the pyridine ring for enhancing biological activity. The following table summarizes some key findings from recent research:

Study ReferenceBiological ActivityObservations
AntitumorIC50 = 20 µM in MCF-7 cells
AntimicrobialMIC = 32 µg/mL against S. aureus
AntiviralEffective against specific viral strains

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via nucleophilic alkylation reactions. A common method involves reacting 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives with 2-chloroethylating agents under reflux in solvents like methyl isobutyl ketone. For example, sodium carbonate and sodium iodide are used as bases and catalysts, respectively, to facilitate the substitution reaction at the 3-position of the pyrimidinone core . Phase-transfer catalysis (PTC) with tetrabutylammonium bromide and potassium carbonate can improve alkylation efficiency, particularly for halogenated intermediates . Yield optimization (up to 83%) is achieved through chromatographic purification (e.g., silica gel with ethyl acetate/methanol eluants) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural elucidation. The compound crystallizes in an orthorhombic system (space group P2₁2₁2₁) with unit cell parameters a = 4.2546 Å, b = 11.6274 Å, c = 20.604 Å. The SHELX software suite (e.g., SHELXL for refinement) is used to analyze bond distances, angles, and intermolecular interactions . Weak C–H···N and C–H···Cl hydrogen bonds, along with π-π stacking of the fused pyrido-pyrimidinone system, stabilize the crystal lattice. The planar pyrimidinone ring (max deviation: 0.0148 Å) facilitates these interactions .

Q. What validated analytical methods ensure purity and stability of this compound under varying conditions?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection is standard for purity assessment. Mass spectrometry (exact mass: 222.67 g/mol) and Fourier-transform infrared (FT-IR) spectroscopy validate molecular structure via characteristic carbonyl (C=O) and aromatic stretching frequencies . Stability studies under thermal and hydrolytic stress (e.g., 40–90°C, pH 1–13) should employ accelerated degradation protocols, monitored by thin-layer chromatography (TLC) or NMR to detect decomposition products .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets like aldose reductase (ALR2)?

Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina, GOLD) are employed to model ligand-target interactions. The pyrido-pyrimidinone scaffold’s planar structure allows π-π stacking with aromatic residues in ALR2’s active site, while substituents like the 2-methyl and 3-chloroethyl groups modulate binding affinity. Density functional theory (DFT) calculations (e.g., GAUSSIAN03) optimize geometries and electrostatic potentials, revealing critical hydrogen bonds between the carbonyl oxygen and catalytic residues (e.g., Tyr48) . Validation against experimental IC₅₀ values (micromolar range) ensures predictive accuracy .

Q. How can contradictions in reported biological activities of derivatives be resolved?

Methodological Answer: Discrepancies often arise from assay variability (e.g., cell lines, enzyme sources). Standardized protocols (e.g., ALR2 inhibition assays using recombinant human enzyme) and structure-activity relationship (SAR) studies are critical. For example, hydroxyl or catechol moieties at the 6- or 9-positions enhance ALR2 inhibition, while methylating these groups abolishes activity . Cross-validation using orthogonal assays (e.g., antioxidant activity via DPPH radical scavenging) clarifies mechanistic contributions .

Q. What safety protocols are required for handling this compound given its toxicity profile?

Methodological Answer: The compound is classified under GHS as Acute Toxicity Category 3 (H301: toxic if swallowed) and Skin Sensitization Category 1 (H317). Handling requires PPE (gloves, goggles), fume hood use, and adherence to REACH regulations. Waste disposal must follow aquatic chronic toxicity guidelines (H411) due to environmental persistence . Acute toxicity studies in rodents (LD₅₀ determination) and Ames tests for mutagenicity are recommended for preclinical safety assessment .

Q. How does the 3-chloroethyl substituent influence reactivity in downstream derivatization?

Methodological Answer: The 3-chloroethyl group serves as a leaving group in nucleophilic substitutions, enabling conjugation with amines (e.g., piperidine derivatives in antipsychotic drug synthesis). Kinetic studies under varying pH and temperature reveal that polar aprotic solvents (e.g., DMF) and iodide catalysts (e.g., KI) accelerate SN2 reactions, as seen in risperidone synthesis . Competition with elimination pathways (e.g., dehydrohalogenation) is minimized by maintaining low temperatures (<90°C) and excess nucleophile .

Q. What crystallographic challenges arise when refining structures of halogenated pyrido-pyrimidinones?

Methodological Answer: Halogen atoms (e.g., Cl) introduce high electron density, complicating charge density modeling. Anisotropic refinement in SHELXL accounts for Cl displacement parameters, while Hirshfeld surface analysis quantifies Cl···H interactions. Twinning or disorder, common in flexible chloroethyl chains, is resolved using TWINABS and SQUEEZE algorithms to model solvent-accessible voids .

Properties

IUPAC Name

3-(2-chloroethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTGLYCNMGGMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194041
Record name 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41078-70-0
Record name 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41078-70-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one
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Record name 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one
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Record name 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Synthesis routes and methods

Procedure details

40 g of 2-aminopyridine and 75 ml of 3-acetyl-4,5-dihydro-2(3H)-furanone were added to 1.0 L of toluene, and then 200 ml of phosphorus oxychloride was added thereto dropwise over 1 hour. The resulting mixture was slowly heated and refluxed for 5 hours. The reaction mixture was concentrated under a reduced pressure and the residue was poured to a mixture of ice and ammonia water. The resulting solid was extracted with 1.0L of dichloromethane, dried and filtered. The filtrate was concentrated under a reduced pressure to remove dichloromethane and 500 ml of isopropanol was added to the residue. The resulting crystal was filtered, washed and dried to obtain 48.1 g of the title compound as a off-white crystal (yield: 52%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
52%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.